Acetyl-(3-methylanilino)cyanamide
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Overview
Description
N-Cyano-N’-(3-methylphenyl)acetohydrazide is an organic compound with the molecular formula C10H11N3O It is a derivative of hydrazide and contains both cyano and acetohydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(3-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-methylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-Cyano-N’-(3-methylphenyl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including:
Cyclization: Formation of heterocyclic compounds.
Condensation: Reaction with aldehydes or ketones to form hydrazones.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with N-Cyano-N’-(3-methylphenyl)acetohydrazide include:
Aldehydes and Ketones: For condensation reactions.
Acids and Bases: To catalyze cyclization and substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving N-Cyano-N’-(3-methylphenyl)acetohydrazide include various heterocyclic compounds, hydrazones, and substituted derivatives .
Scientific Research Applications
N-Cyano-N’-(3-methylphenyl)acetohydrazide has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as an antitumor agent and other therapeutic applications.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyano-N’-(3-methylphenyl)acetohydrazide involves its interaction with various molecular targets. The cyano and acetohydrazide groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of stable complexes with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N’-(4-methylphenyl)acetohydrazide
- N-Cyano-N’-(3-chlorophenyl)acetohydrazide
- N-Cyano-N’-(3-nitrophenyl)acetohydrazide
Uniqueness
N-Cyano-N’-(3-methylphenyl)acetohydrazide is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .
Properties
CAS No. |
191028-18-9 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
acetyl-(3-methylanilino)cyanamide |
InChI |
InChI=1S/C10H11N3O/c1-8-4-3-5-10(6-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3 |
InChI Key |
VKBRWUJYSGEILP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN(C#N)C(=O)C |
Synonyms |
Acetic acid, 1-cyano-2-(3-methylphenyl)hydrazide |
Origin of Product |
United States |
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